Cas no 1353947-72-4 (4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester)
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
- benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate
- AM92357
- 4-(2-Hydroxyethyl)-2-methylpiperazine-1-carboxylic acid benzyl ester
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- Inchi: 1S/C15H22N2O3/c1-13-11-16(9-10-18)7-8-17(13)15(19)20-12-14-5-3-2-4-6-14/h2-6,13,18H,7-12H2,1H3
- InChI Key: LXIYQIGTEAXZQK-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCN(CCO)CC1C)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 306
- Topological Polar Surface Area: 53
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 085445-500mg |
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester |
1353947-72-4 | 500mg |
£694.00 | 2022-03-01 | ||
| Chemenu | CM496638-1g |
Benzyl4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 97% | 1g |
$1378 | 2022-09-03 | |
| Enamine | EN300-7173261-0.05g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 0.05g |
$1068.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-0.1g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 0.1g |
$1119.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-0.25g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 0.25g |
$1170.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-0.5g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 0.5g |
$1221.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-1.0g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 1g |
$1272.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-2.5g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 2.5g |
$2492.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-5.0g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 5g |
$3687.0 | 2023-05-25 | ||
| Enamine | EN300-7173261-10.0g |
benzyl 4-(2-hydroxyethyl)-2-methylpiperazine-1-carboxylate |
1353947-72-4 | 10g |
$5467.0 | 2023-05-25 |
4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
Recent Advances in the Study of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353947-72-4)
The compound 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester (CAS: 1353947-72-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This piperazine derivative is recognized for its potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. Recent studies have explored its applications in drug design, focusing on its structural properties and reactivity, which make it a valuable scaffold for medicinal chemistry.
One of the key areas of investigation has been the role of this compound in the synthesis of kinase inhibitors. Kinases are critical targets in the treatment of various cancers and inflammatory diseases, and the structural flexibility of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester allows for the introduction of diverse functional groups, enhancing its utility in inhibitor design. Recent publications highlight its use in the development of selective inhibitors for specific kinase isoforms, demonstrating promising results in preclinical models.
Another notable application of this compound is in the field of neuropharmacology. Researchers have utilized it as a precursor for the synthesis of modulators targeting neurotransmitter receptors. Its piperazine core is particularly advantageous for interacting with G-protein-coupled receptors (GPCRs), which are implicated in a wide range of neurological disorders. Studies have shown that derivatives of this compound exhibit high affinity for serotonin and dopamine receptors, suggesting potential applications in the treatment of depression and Parkinson's disease.
In addition to its pharmacological applications, recent advancements in synthetic methodologies have improved the efficiency of producing 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester. Novel catalytic systems and green chemistry approaches have been employed to optimize its synthesis, reducing environmental impact and enhancing yield. These developments are critical for scaling up production to meet the demands of both academic and industrial research.
Despite these promising findings, challenges remain in the clinical translation of compounds derived from this intermediate. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed in future studies. However, the ongoing research underscores the potential of 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester as a cornerstone in the development of next-generation therapeutics. Continued exploration of its chemistry and biological activities is expected to yield further breakthroughs in the coming years.
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